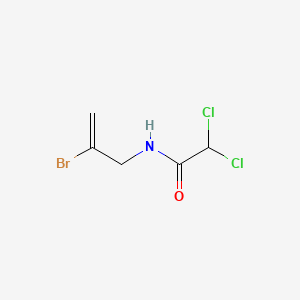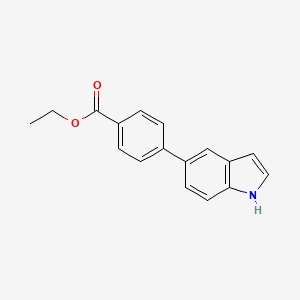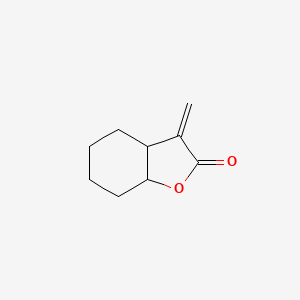
Sodium 1,4-didodecyl sulphonatosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1,4-didodecyl sulphonatosuccinate is a chemical compound with the molecular formula C28H54NaO7S. It is a type of sulfosuccinate, which is a class of anionic surfactants. This compound is known for its excellent emulsifying, dispersing, and wetting properties, making it useful in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,4-didodecyl sulphonatosuccinate typically involves the esterification of maleic anhydride with dodecanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Maleic anhydride reacts with dodecanol in the presence of a catalyst at elevated temperatures.
Sulfonation: The esterified product is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining a high-purity product .
化学反应分析
Types of Reactions
Sodium 1,4-didodecyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
Sodium 1,4-didodecyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in the preparation of biological samples and as a dispersing agent in biochemical assays.
Medicine: It is used in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients.
作用机制
The mechanism of action of sodium 1,4-didodecyl sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to emulsify and disperse hydrophobic substances in aqueous solutions. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and dispersion .
相似化合物的比较
Similar Compounds
- Sodium 1,4-diisodecyl sulphonatosuccinate
- Sodium dioctyl sulfosuccinate
- Sodium dicyclohexyl sulfosuccinate
Uniqueness
Sodium 1,4-didodecyl sulphonatosuccinate is unique due to its longer alkyl chains, which provide superior emulsifying and dispersing properties compared to its counterparts. This makes it particularly effective in applications requiring strong surfactant action .
属性
CAS 编号 |
4565-92-8 |
|---|---|
分子式 |
C28H53NaO7S |
分子量 |
556.8 g/mol |
IUPAC 名称 |
sodium;1,4-didodecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C28H54O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2;/h26H,3-25H2,1-2H3,(H,31,32,33);/q;+1/p-1 |
InChI 键 |
YELYCAMTAMJIKA-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
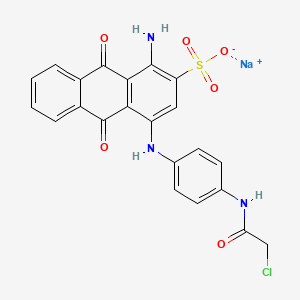
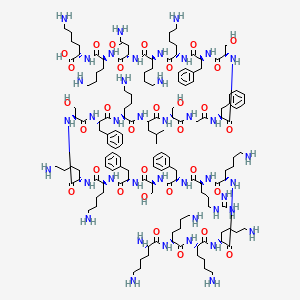
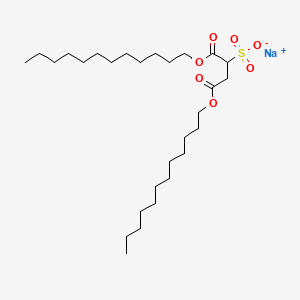

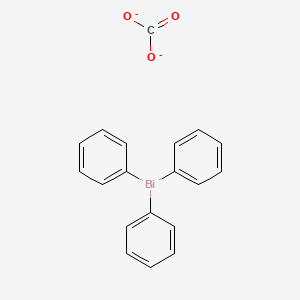
![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
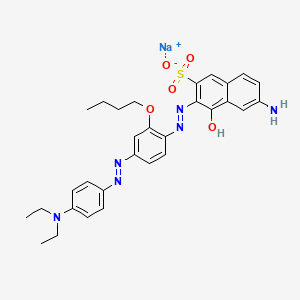
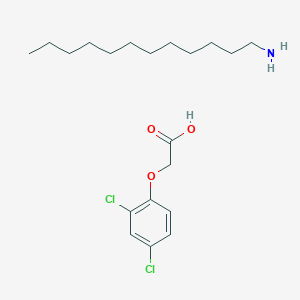
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
